Cas no 73069-13-3 (Atractylenolide I)

Atractylenolide I Chemical and Physical Properties
Names and Identifiers
-
- Atractylenolide-1
- (4aS,8aS)-4a,5,6,7,8,8a-Hexahydro-3,8a-dimethyl-5-methylenenaphtho[2,3-b]furan-2(4H)-one
- 3,8aβ-Dimethyl-5-methylene-2,4,4aα,5,6,7,8,8a-octahydronaphtho[2,3-b]furan-2-one
- Eudesma-4(15),7(11),8-trien-12-olide
- Atractylenolide I
- Atractylenolide-I
- Naphtho[2,3-b]furan-2(4H)-one,4a,5,6,7,8,8a-hexahydro-3,8a-dimethyl-5-methylene-, (4aS,8aS)-
- The extracted oil
- Atractylenolide 1
- AtractylenolideI
- (4aS,8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one
- BDBM50241939
- s8291
- Atractylenolide I, >=98% (HPLC)
- N2541
- X1093
- C17885
- 069A133
- Naphtho[2,3-b]furan-2(4H)-one,4a,5,6,7,8,8a-hexahydro-3,8a-dimethyl-5-m
-
- MDL: MFCD09037395
- Inchi: 1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12-,15+/m0/s1
- InChI Key: ZTVSGQPHMUYCRS-SWLSCSKDSA-N
- SMILES: O1C(C(C([H])([H])[H])=C2C1=C([H])[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C(=C([H])[H])[C@]1([H])C2([H])[H])=O
Computed Properties
- Exact Mass: 230.13100
- Monoisotopic Mass: 230.130679813 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 481
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26.3
- Molecular Weight: 230.30
Experimental Properties
- Color/Form: Powder
- Density: 1.12
- Flash Point: Fahrenheit: 338 ° f
Celsius: 170 ° c - Solubility: methanol: soluble1mg/mL, clear, colorless
- PSA: 26.30000
- LogP: 3.50990
Atractylenolide I Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Atractylenolide I Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP0214-1000mg |
Atractylenolide I |
73069-13-3 | 98% | 1000mg |
$590 | 2023-09-19 | |
Chemenu | CM141169-100mg |
(4aS,8aS)-3,8a-dimethyl-5-methylene-4a,5,6,7,8,8a-hexahydronaphtho[2,3-b]furan-2(4H)-one |
73069-13-3 | 98% | 100mg |
$*** | 2023-05-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A88111-20mg |
Atractylenolide I |
73069-13-3 | 20mg |
¥998.0 | 2021-09-10 | ||
TargetMol Chemicals | T5S0167-10 mg |
Atractylenolide I |
73069-13-3 | 97.55% | 10mg |
¥ 1,317 | 2023-07-11 | |
TargetMol Chemicals | T5S0167-25 mg |
Atractylenolide I |
73069-13-3 | 97.55% | 25mg |
¥ 2,389 | 2023-07-11 | |
Chengdu Biopurify Phytochemicals Ltd | BP0214-20mg |
Atractylenolide I |
73069-13-3 | 98% | 20mg |
$65 | 2023-09-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5496-5mg |
Atractylenolide I |
73069-13-3 | 98% | 5mg |
¥900.00 | 2023-09-07 | |
Chemenu | CM141169-100mg |
(4aS,8aS)-3,8a-dimethyl-5-methylene-4a,5,6,7,8,8a-hexahydronaphtho[2,3-b]furan-2(4H)-one |
73069-13-3 | 98% | 100mg |
$327 | 2021-08-05 | |
DC Chemicals | DC22287-250 mg |
Atractylenolide 1 |
73069-13-3 | >98%, Standard References Grade | 250mg |
$1100.0 | 2022-03-01 | |
DC Chemicals | DC22287-100 mg |
Atractylenolide 1 |
73069-13-3 | >98%, Standard References Grade | 100mg |
$600.0 | 2022-03-01 |
Atractylenolide I Suppliers
Atractylenolide I Related Literature
-
Hanae Lim,Hyeri Jeon,Seungwoo Hong,Jung-Hoon Kim RSC Adv. 2021 11 33048
-
Zhenfeng Cheng,Qingyun Gu,Yushan Xie,Yanan Zhang,Xiaobao Zeng RSC Adv. 2022 12 24237
-
Xiangyu Zhang,Yaojuan Chu,Mengli Wang,Yingying Shi,Lihua Zuo,Zhuolun Li,Jiyun Liu,Jian Kang,Shuzhang Du,Bing Li,Zhi Sun,Xiaojian Zhang Anal. Methods 2022 14 4990
-
Huan Fang,Yue Chen,Hai-Long Wu,Yao Chen,Tong Wang,Jian Yang,Hai-Yan Fu,Xiao-Long Yang,Xu-Fu Li,Ru-Qin Yu RSC Adv. 2022 12 16886
-
Chenxiao Shan,Jia Li,Bo Sun,Runze Zhou,Min Xu,Qiulong Zhao,Ping Ren,Hongmei Wen,Xi Huang RSC Adv. 2022 12 4455
Additional information on Atractylenolide I
Introduction to Atractylenolide I (CAS No. 73069-13-3)
Atractylenolide I, a naturally occurring phytochemical, is a compound of significant interest in the field of pharmaceutical research and natural product chemistry. With the chemical formula C15H12O4, this heterocyclic lactone is primarily derived from the roots of the plant Atractylodes macrocephala, which has been traditionally used in Asian medicine for its therapeutic properties. The compound's unique structural features, characterized by a γ-lactone ring fused with a benzene ring, make it a subject of extensive study for its potential biological activities.
The CAS No. 73069-13-3 identifier is a crucial reference for researchers and manufacturers, ensuring precise identification and classification of the compound. Atractylenolide I has garnered attention due to its demonstrated pharmacological effects, particularly in the realms of anti-inflammatory, antioxidant, and anticancer applications. Recent advancements in chemical synthesis have enabled more efficient production methods, facilitating broader research and development efforts.
Recent studies have highlighted the anti-inflammatory properties of Atractylenolide I, particularly its ability to modulate cytokine production and inhibit inflammatory pathways. In preclinical trials, the compound has shown promising results in reducing inflammation-related symptoms without significant side effects. This makes it a compelling candidate for further investigation into treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The antioxidant activity of Atractylenolide I is another area of active research. Oxidative stress is a key factor in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Studies indicate that Atractylenolide I can scavenge free radicals and protect cells from oxidative damage by activating antioxidant enzymes. This protective mechanism suggests potential therapeutic applications in conditions where oxidative stress plays a significant role.
In the realm of oncology, Atractylenolide I has emerged as a promising anticancer agent. Research has demonstrated its ability to induce apoptosis in certain cancer cell lines while sparing healthy cells. The compound's mechanism involves disrupting mitochondrial function and inhibiting key signaling pathways involved in cancer cell proliferation. These findings have opened new avenues for developing novel cancer therapeutics that leverage the natural pharmacological properties of Atractylenolide I.
The structural complexity of Atractylenolide I presents both challenges and opportunities for synthetic chemists. Advances in organic synthesis have enabled the development of novel derivatives with enhanced bioactivity and improved pharmacokinetic profiles. These derivatives are being explored for their potential to overcome limitations associated with the parent compound, such as poor solubility or rapid metabolism. The synthesis of these derivatives not only advances chemical methodology but also expands the therapeutic potential of Atractylenolide-based compounds.
The natural occurrence of Atractylenolide I also underscores its ecological significance. As a secondary metabolite produced by plants, it likely plays a role in defense mechanisms against herbivores and pathogens. Understanding these ecological roles can provide insights into its bioactivity and inform strategies for sustainable cultivation and extraction methods. This holistic approach ensures that research into Atractylenolide I is environmentally conscious and ethically responsible.
Future directions in Atractylenolide I research include exploring its potential in combination therapies with other drugs to enhance efficacy and reduce resistance development. Additionally, investigating its mode of action at the molecular level will provide a deeper understanding of its pharmacological effects and guide the design of more targeted interventions. Collaborative efforts between chemists, biologists, and clinicians will be essential to translate laboratory findings into clinical applications.
In conclusion, Atractylenolide I (CAS No. 73069-13-3) is a multifaceted compound with significant promise in pharmaceutical applications. Its natural origin, coupled with recent advancements in synthetic chemistry and biological research, positions it as a valuable candidate for further exploration. As our understanding of its mechanisms and potential benefits continues to grow, so too will its role in addressing some of the most pressing health challenges faced today.
73069-13-3 (Atractylenolide I) Related Products
- 73030-71-4(Atractylenolide III)
- 66395-02-6((4aS,5aS,6aR,6bS)-3,6b-dimethyl-5-methylidene-4a,5,5a,6,6a,6b-hexahydrocyclopropa[2,3]indeno[5,6-b]furan-2(4H)-one)
- 87-55-8(2-Methyl-5-oxo-1-cyclopentenyl Propionate)
- 120061-96-3(Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-)
- 111-79-5(Methyl 2-nonenoate)
- 127-47-9(Retinyl acetate)
- 1136932-34-7(Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-)
- 90332-92-6(Naphtho[2,3-b]furan-2(4H)-one,4a,5,6,7,8,8ahexahydro- 5-hydroxy-3,5,8a-trimethyl-,(4aR,5R,8aR)-)
- 73069-14-4(Atractylenolide II)
- 88182-33-6(levistolide A)

